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A primary challenge is celastrol's dose-dependent toxicity, particularly immunotoxicity at high doses. The

table below summarizes critical in vivo findings on its effects and safety.

Aspect Model/Assay Key Findings
Reference
Dosage

Immunotoxicity C57BL/6J mice High dose activates PI3K-Akt pathway,

causing thymus/spleen damage; low dose
suppresses pathway, offering protection.

[1]

High dose: 10

mg/kg [1]

Anti-Arthritic
Efficacy

AIA rats Celastrol suppresses arthritic symptoms by

inhibiting SERCA and modulating calcium
signaling. [2] [3]

1 mg/kg [2]

Anti-Tumor
Efficacy

Nude mice
(xenograft)

Suppresses colorectal cancer cell
proliferation by covalently targeting PRDX1

and manipulating ROS. [4]

2 mg/kg [5]

Acute Toxicity ICR mice (up-and-

down procedure)

Structural derivatives (COM5, COM6)

showed ≥10 times lower acute toxicity than
native celastrol. [3]

-
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Aspect Model/Assay Key Findings
Reference
Dosage

Hepatotoxicity
Marker

Mouse serum

(AST level)

Liposomal encapsulation significantly

reduced AST levels compared to free drug
solution (7.92 vs. 27.93 U/L). [6] [7]

-

Nephrotoxicity
Marker

Mouse serum
(BUN level)

Liposomal encapsulation significantly
reduced BUN levels (8.19 vs. 12.36

μmol/L). [6] [7]

-

Formulation Strategies to Reduce Toxicity

To mitigate systemic toxicity, researchers are developing sophisticated delivery systems. The following

diagram illustrates the workflow for creating and evaluating one such strategy: liposomal celastrol.
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Start: Develop Liposomal Formulation

Thin-Film Hydration Method

Characterization
(Particle Size: ~85 nm, PDI < 0.36, Zeta Potential: ~ -6.8 mV)

Encapsulation Efficiency & Drug Loading
(EE: >95%, DL: ~10%)

In Vitro Safety Assay
(Hemolysis Rate < 5% at 100 μg/mL)

Cellular Uptake Study
(Rhodamine B-labeled liposomes)

In Vivo Efficacy & Toxicity Evaluation
(Tumor-bearing mice model)

Conclusion: Improved Targeting & Reduced Toxicity

Click to download full resolution via product page

This workflow is adapted from the development of pegylated liposomal Celastrol-PROTACs, which showed

enhanced targeting and reduced liver/kidney toxicity in a triple-negative breast cancer model. [6] [7]
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Structural Modification for Safer Derivatives

Modifying the celastrol molecule itself is another powerful strategy to improve its therapeutic profile.

C29-Carboxylic Acid Modification: Derivatization at the C29 position has successfully produced

compounds with significantly reduced cytotoxicity while retaining or enhancing anti-arthritic
activity. [2] [3]

PRDX1-Inhibiting Derivatives: Based on the crystal structure of celastrol bound to PRDX1,
researchers designed derivative 19-048, which showed improved potency and selectivity for PRDX1

over other PRDX family members, helping to reduce off-target effects. [4]

Experimental Protocols for In Vivo Evaluation

When testing celastrol or its new formulations in vivo, the following key protocols and endpoints are

recommended based on current literature.

Animal Models:
Autoimmune Disease: Adjuvant-Induced Arthritis (AIA) rat model. [2] [3]
Cancer: Xenograft models in nude mice (e.g., colorectal cancer, triple-negative breast cancer).

[5] [6] [4]
Immunotoxicity: C57BL/6J mice for histopathological assessment of immune organs. [1]

Key Assessments:
Efficacy:

Arthritis: Reduction in paw swelling and clinical arthritis scores. [2]
Cancer: Tumor volume measurement and inhibition rate calculation. [8] [6]

Toxicity & Safety:
Organ Histopathology: Examine thymus and spleen for lymphocyte depletion and

immune cell infiltration. [1]
Serum Biochemistry: Measure markers for hepatotoxicity (AST, ALT) and nephrotoxicity

(BUN, CREA). [6] [7]
Acute Toxicity: Follow established procedures (e.g., up-and-down method) in ICR mice

to determine the maximum tolerated dose. [3]
Body Weight: Monitor throughout the study as a general indicator of health. [6]

Key Takeaways for Researchers
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The Dose Defines the Effect: The dual role of the PI3K-Akt pathway exemplifies that celastrol's
immunomodulatory action can be therapeutic or toxic, determined entirely by dosage. [1]
Formulation is Crucial: Nanocarrier systems like liposomes are proven tools to enhance targeting,

improve solubility, and most importantly, reduce systemic toxicity. [5] [6] [7]
Rational Design Works: Structural modification, informed by target protein crystal structures (e.g.,

PRDX1), is a viable path to separate efficacy from toxicity. [3] [4]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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